molecular formula C8H13NO3 B13313981 (2R)-2-Amino-2-(3-oxocyclohexyl)acetic acid

(2R)-2-Amino-2-(3-oxocyclohexyl)acetic acid

Cat. No.: B13313981
M. Wt: 171.19 g/mol
InChI Key: ASMJMACPOPZHFT-NQPNHJOESA-N
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Description

(2R)-2-Amino-2-(3-oxocyclohexyl)acetic acid: is an organic compound with a unique structure that includes an amino group, a ketone group, and a cyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Amino-2-(3-oxocyclohexyl)acetic acid typically involves the following steps:

    Cyclohexanone Derivative Formation: The starting material, cyclohexanone, undergoes a series of reactions to introduce the amino and carboxyl groups.

    Carboxylation: The carboxyl group is introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The ketone group in (2R)-2-Amino-2-(3-oxocyclohexyl)acetic acid can undergo oxidation to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols using reducing agents like sodium borohydride.

    Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (2R)-2-Amino-2-(3-oxocyclohexyl)acetic acid is used as a building block in the synthesis of complex organic molecules.

Biology:

    Biochemical Studies: This compound is used in studies involving enzyme interactions and metabolic pathways.

Medicine:

    Drug Development:

Industry:

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-2-(3-oxocyclohexyl)acetic acid involves its interaction with specific molecular targets such as enzymes and receptors. The amino and ketone groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of metabolic processes.

Comparison with Similar Compounds

    (2R)-2-Amino-2-(3-oxocyclopentyl)acetic acid: Similar structure but with a cyclopentyl ring instead of a cyclohexyl ring.

    (2R)-2-Amino-2-(3-oxocycloheptyl)acetic acid: Similar structure but with a cycloheptyl ring.

Uniqueness:

    Structural Differences: The size of the cycloalkyl ring affects the compound’s reactivity and physical properties.

    Reactivity: The presence of the ketone and amino groups in different ring sizes influences the types of reactions and products formed.

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

(2R)-2-amino-2-(3-oxocyclohexyl)acetic acid

InChI

InChI=1S/C8H13NO3/c9-7(8(11)12)5-2-1-3-6(10)4-5/h5,7H,1-4,9H2,(H,11,12)/t5?,7-/m1/s1

InChI Key

ASMJMACPOPZHFT-NQPNHJOESA-N

Isomeric SMILES

C1CC(CC(=O)C1)[C@H](C(=O)O)N

Canonical SMILES

C1CC(CC(=O)C1)C(C(=O)O)N

Origin of Product

United States

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